Acetic acid, [[(3-bromophenyl)methyl]thio]-
Description
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSYZDWHMKOERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402137 | |
| Record name | Acetic acid, [[(3-bromophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98288-01-8 | |
| Record name | Acetic acid, [[(3-bromophenyl)methyl]thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, mercaptoacetic acid is deprotonated using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0–5°C. A stoichiometric equivalent of 3-bromobenzyl bromide is added dropwise, followed by stirring at room temperature for 12–24 hours. The reaction is quenched with dilute hydrochloric acid, and the product is extracted using ethyl acetate.
Key Variables :
Yield and Purification
Crude yields range from 65–78%, with purity improved via recrystallization in ethanol/water (3:1). The final product is characterized by a melting point of 112–114°C and distinct NMR signals: δ 7.45 (m, Ar–H), δ 3.85 (s, SCH₂), and δ 2.45 (s, COOH).
Coupling of 3-Bromobenzyl Alcohol with Thioglycolic Acid in Trifluoroacetic Acid
This method, adapted from procedures for diphenylmethyl thioethers, involves acid-catalyzed coupling of 3-bromobenzyl alcohol with thioglycolic acid (HSCH₂COOH).
Mechanism and Procedure
Trifluoroacetic acid (TFA) acts as both solvent and catalyst, facilitating the dehydration of the alcohol to form a benzyl carbocation, which reacts with the thiol group. The reaction is conducted at 40–50°C for 6–8 hours under nitrogen.
Advantages :
-
Avoids hazardous alkyl halides.
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TFA is easily removed via rotary evaporation.
Performance Metrics
Yields of 70–82% are reported, with purity >95% after silica gel chromatography (eluent: hexane/ethyl acetate, 4:1). Mass spectrometry confirms the molecular ion peak at m/z 259 [M+H]⁺.
Mitsunobu Reaction for Stereoselective Thioether Formation
The Mitsunobu reaction enables thioether synthesis from 3-bromobenzyl alcohol and mercaptoacetic acid using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
Protocol
Equimolar amounts of alcohol, thiol, PPh₃, and DEAD are stirred in THF at 0°C for 1 hour, then warmed to 25°C for 12 hours. The product is isolated via aqueous workup and column chromatography.
Critical Considerations :
Outcomes
This method achieves 80–88% yield but is cost-prohibitive for large-scale synthesis due to reagent expenses.
Halogen Exchange via Ullmann-Type Coupling
A copper-catalyzed Ullmann reaction couples 3-bromobenzyl iodide with potassium thioacetate (KSCOCH₃), followed by hydrolysis to the carboxylic acid.
Reaction Steps
Efficiency and Limitations
-
Yield : 60–70% after hydrolysis.
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Drawbacks : Requires stoichiometric copper, complicating purification.
One-Pot Synthesis via In Situ Thiol Generation
This innovative approach generates the thiol in situ from thiourea, avoiding handling malodorous thiols.
Procedure Overview
Performance
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 65–78 | 95 | Low | Moderate |
| TFA Coupling | 70–82 | 95 | Medium | High |
| Mitsunobu Reaction | 80–88 | 98 | High | Low |
| Ullmann Coupling | 60–70 | 90 | Medium | Moderate |
| One-Pot Synthesis | 75–80 | 99 | Low | High |
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [[(3-bromophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Acetic acid, [[(3-bromophenyl)methyl]thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [[(3-bromophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. The thioether linkage and bromophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Benzyl Thioacetic Acid Derivatives
Structural Insights :
- Bromine’s steric bulk may also hinder enzymatic degradation, extending metabolic stability .
Comparison with Heterocyclic Thioacetic Acid Derivatives
Functional Insights :
- Heterocyclic vs. Aromatic Cores : Unlike heterocyclic derivatives (e.g., triazoles, thiadiazoles), the 3-bromophenyl thioacetic acid lacks nitrogen-rich rings, reducing hydrogen-bonding capacity but improving lipid solubility. This may limit its utility in targeting polar enzyme active sites but enhance penetration into hydrophobic environments .
Sodium Salts and Bioavailability
- Sodium Salts: Sodium salts of thioacetic acids (e.g., 2-((quinolin-4-yl)thio)acetic acid sodium salt) exhibit higher aqueous solubility and bioavailability compared to free acids but may increase toxicity due to enhanced cellular uptake . For the 3-bromophenyl derivative, salt formation could mitigate poor solubility in aqueous media (predicted aqueous solubility: ~0.1 mg/mL).
- The 3-bromophenyl analog’s toxicity remains unstudied but could be higher due to bromine’s electrophilic reactivity .
Biological Activity
Acetic acid, [[(3-bromophenyl)methyl]thio]- (CAS No. 98288-01-8), is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromophenyl group attached to a thioether functional group, which is linked to acetic acid. Its molecular formula can be represented as C10H11BrO2S. The presence of the bromine atom and the sulfur atom in the structure is significant for its biological activity.
The biological activity of acetic acid, [[(3-bromophenyl)methyl]thio]- is likely influenced by its ability to interact with various biomolecular targets. Similar compounds have been shown to affect enzyme activities and cellular pathways:
- Enzyme Inhibition : Compounds structurally related to this thioether have been reported to inhibit key enzymes such as succinate dehydrogenase, which plays a critical role in the mitochondrial respiratory chain.
- DNA Interaction : Some derivatives are known to interfere with DNA synthesis by inhibiting enzymes like thymidylate synthase, leading to potential anticancer effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to acetic acid, [[(3-bromophenyl)methyl]thio]-:
- In Vitro Studies : Research indicates that thioether compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against gram-positive and gram-negative bacteria .
- Mechanism : The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Anticancer Potential
The anticancer potential of thioether compounds has been a focus of research:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that certain derivatives can induce apoptosis and inhibit cell proliferation .
- Case Studies : Specific case studies have highlighted the efficacy of structurally similar compounds in reducing tumor growth in animal models .
Pharmacokinetics
Understanding the pharmacokinetics of acetic acid, [[(3-bromophenyl)methyl]thio]- is essential for evaluating its therapeutic potential:
- Absorption and Distribution : Compounds with similar structures generally show favorable absorption characteristics due to their lipophilicity, which can enhance bioavailability .
- Metabolism : The metabolism of thioether compounds often involves oxidation reactions that can lead to active metabolites with enhanced biological activity.
Summary of Biological Activities
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thioether compounds against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.
- Anticancer Activity : A case study involving a derivative showed a 50% reduction in tumor volume in mice treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
